

Technical Support Center: Synthesis of ERX-11 Analogs

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Compound of Interest

Compound Name: Estrogen receptor modulator 11

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of ERX-11 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for ERX-11 and its analogs?

The synthesis of ERX-11, a tris-benzamide, is typically achieved through a convergent approach involving iterative amide bond formation and a nitro group reduction. The core structure is built by sequentially coupling substituted benzoic acid and aminobenzamide units. [1][2] A solid-phase synthesis approach has also been developed for the efficient construction of a library of tris-benzamide α -helix mimetics.[3]

Q2: What are the key chemical reactions involved in the synthesis of ERX-11 analogs?

The primary reactions are:

- Amide bond formation: Carboxylic acids are activated and coupled with anilines. Common coupling agents include HATU and PyBrOP.[1][4]
- Nitro group reduction: A nitro group is reduced to an amine to allow for the subsequent amide coupling.



 Protecting group manipulation: Protecting groups may be necessary for certain functional groups on the analog side chains. For example, a trityl group is used to protect a hydroxyethoxy group in the synthesis of ERX-11.[2]

Q3: Are there any known issues with the stability of ERX-11 or its intermediates?

While the final tris-benzamide scaffold is generally stable, intermediates containing highly activated carboxylic acids or other reactive functional groups may be sensitive to moisture and prolonged storage. It is recommended to use such intermediates immediately after preparation.

Q4: Can I synthesize a library of ERX-11 analogs using the described methods?

Yes, the iterative nature of the synthesis is amenable to the creation of a library of analogs with diverse side chains.[1][3] A solid-phase synthesis approach can be particularly efficient for generating a large number of compounds.[3] Researchers have successfully synthesized and tested over 500 analogs of ERX-11.

Troubleshooting Guides Low Yield in Amide Coupling Steps

Troubleshooting & Optimization

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Potential Cause	Troubleshooting Suggestions	
Poor nucleophilicity of the aniline	For electron-deficient or sterically hindered anilines, consider using a more potent coupling agent such as PyBrOP, which generates a highly reactive acid bromide intermediate under neutral conditions.[1][4] Increasing the reaction temperature or extending the reaction time may also improve yields.	
Inefficient activation of the carboxylic acid	Ensure that the coupling agent is fresh and the reaction is performed under anhydrous conditions. For carboxylic acids with acid-sensitive functionalities (e.g., Boc or t-butyl esters), avoid using activating agents that generate acidic byproducts, like oxalyl chloride. [1][4]	
Side reactions	The formation of byproducts can be minimized by carefully controlling the reaction temperature and the stoichiometry of the reagents. In some cases, the slow addition of the activating agent can reduce the formation of side products.	
Difficult purification	Tris-benzamides can be polar compounds, making purification by column chromatography challenging. Consider using a different solvent system for chromatography or alternative purification techniques like recrystallization or preparative HPLC.[5]	

Incomplete Nitro Group Reduction



Potential Cause	Troubleshooting Suggestions	
Incomplete reaction	Ensure that a sufficient excess of the reducing agent is used and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction by TLC or LC-MS is crucial to determine completion.	
Catalyst poisoning	If using catalytic hydrogenation, ensure the substrate is free of impurities that could poison the catalyst (e.g., sulfur-containing compounds). Using a fresh batch of catalyst may be necessary.	
Formation of side products	Over-reduction or the formation of azo compounds can sometimes occur. The choice of reducing agent and reaction conditions can influence the outcome.	

Quantitative Data Summary

Table 1: Inhibitory Concentration (IC50) of Selected ERX-11 Analogs against ER-Positive Breast Cancer Cell Lines

Compound	Modification from ERX-11	IC50 Range (nM)	Reference
ERX-11	Parent Compound	250 - 500	[2]
ERX-41	Not specified	50 - 200	
ERX-208	Not specified	50 - 100 (Ovarian Cancer)	
18h	trans-4- phenylcyclohexyl group at C-terminus	>10-fold more potent than ERX-11	[6]

Note: Specific IC50 values can vary depending on the cell line and assay conditions.



Experimental Protocols

Protocol 1: General Procedure for Iterative Amide Bond Formation (Solution-Phase)

This protocol is adapted from the synthesis of tris-benzamides as described by Ahn et al.[1]

- Carboxylic Acid Activation: To a solution of the carboxylic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM), add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIEA, 2.0 eq). Stir the mixture at room temperature for 15-30 minutes.
- Amide Coupling: Add the aniline (1.0 eq) to the activated carboxylic acid solution.
- Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrates.
- Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

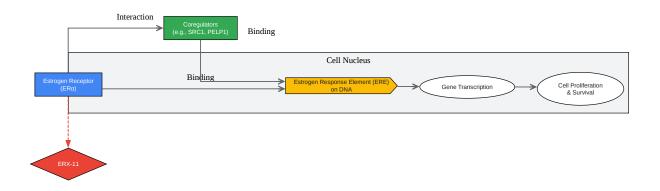
Protocol 2: Nitro Group Reduction

- Reaction Setup: Dissolve the nitro-containing compound in a suitable solvent (e.g., ethanol, ethyl acetate, or THF).
- Reduction: Add the reducing agent. Common choices include:
 - Catalytic Hydrogenation: Add a catalyst (e.g., 10% Pd/C) and place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).
 - Metal-mediated reduction: Add a metal (e.g., SnCl2·2H2O, Fe powder) and an acid (e.g., HCl, acetic acid).



- Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Work-up:
 - Catalytic Hydrogenation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
 - Metal-mediated reduction: Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.
- Purification: Purify the resulting amine by column chromatography or use it directly in the next step if it is sufficiently pure.

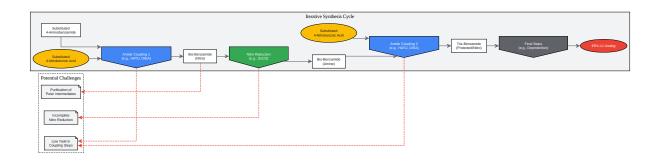
Visualizations



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Caption: ERX-11 signaling pathway.





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Caption: General synthetic workflow for ERX-11 analogs.

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